molecular formula C20H20N2O3 B2886566 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide CAS No. 683231-73-4

4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

Cat. No.: B2886566
CAS No.: 683231-73-4
M. Wt: 336.391
InChI Key: OWTLGUIPXLIQTF-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the core isoindolinone structure This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, such as in enzyme inhibition or receptor activation.

Comparison with Similar Compounds

  • 4-(tert-Butyl)benzamide

  • N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

  • 2-methyl-1,3-dioxoisoindolin-4-yl derivatives

Uniqueness: 4-(tert-Butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide stands out due to its unique combination of functional groups, which provides distinct chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

4-tert-butyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-20(2,3)13-10-8-12(9-11-13)17(23)21-15-7-5-6-14-16(15)19(25)22(4)18(14)24/h5-11H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTLGUIPXLIQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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